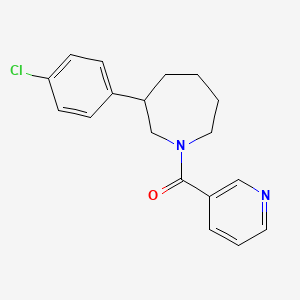

![molecular formula C22H20N2O2S2 B2555248 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide CAS No. 890953-67-0](/img/structure/B2555248.png)

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

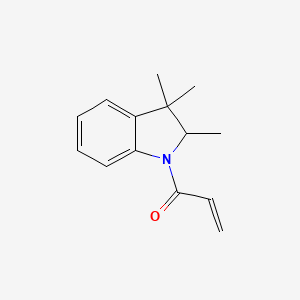

“N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide” is a compound that contains a thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The molecular structure of thiazole compounds is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions of thiazole compounds can be influenced by the substituents on the thiazole ring . These substituents can affect the orientation of the thiazole ring towards the target site, and can also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimicrobial and Antifungal Properties

Synthesis and Biological Studies of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives

Novel ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were synthesized and demonstrated significant antibacterial and antifungal activities against various bacterial and fungal strains (Patel & Patel, 2017).

New Sulfonamide Hybrids Synthesis, Antimicrobial Activity, and Docking Study

The study explored the synthesis of novel sulfonamide hybrids with significant antimicrobial activities. Some derivatives exhibited strong activity against bacteria, and molecular docking studies were conducted to understand their interactions (Hussein, 2018).

Antimicrobial and Anti-proliferative Activities of Thiazolyl Pyrazoline Derivatives

This research focused on synthesizing thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety. The compounds exhibited notable antimicrobial and antiproliferative activities, with specific derivatives showing promising results against cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Newly Synthesized Aminothiazoles as Potential Anti-inflammatory Agents

The study synthesized and evaluated a series of aminothiazoles and related derivatives for anti-inflammatory and analgesic activities. The compounds showed promising results, paving the way for further exploration in anti-inflammatory pharmacology (Thabet, Helal, Salem, & Abdelaal, 2011).

Synthesis and Pharmacological Evaluation of Heterocyclic Derivatives for Antioxidant and Anti-inflammatory Actions

The research focused on the synthesis of heterocyclic derivatives and their pharmacological evaluation, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. Certain compounds showed potent effects, indicating their potential in pharmacological applications (Faheem, 2018).

Chemical and Structural Analysis

Synthesis, Crystal Structure, and Spectral Properties of New Sulfonamides

The paper discusses the synthesis of new sulfonamide derivatives and their structural and spectral characterization. X-ray crystallography revealed detailed structural insights, including hydrogen bonding patterns, crucial for understanding the chemical properties of these compounds (Danish, Akhtar, Ashfaq, Arshad, & Asiri, 2021).

Spectral and Computational Analysis of a Sulfonamide Compound

This study focuses on the synthesis of a sulfonamide compound and its detailed characterization using various spectroscopic techniques and computational methods. The analysis provided insights into the molecular structure, stability, and electronic properties of the compound (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Binding Study of p-Hydroxybenzoic Acid Esters to Bovine Serum Albumin

The study utilized a fluorescent probe technique to investigate the binding of p-hydroxybenzoic acid esters to bovine serum albumin. The findings provide insights into the binding mechanism, which appears to be of a hydrophobic nature, with the aromatic ring playing a primary role in binding (Jun, Mayer, Himel, & Luzzi, 1971).

Mechanism of Action

Target of Action

Thiazole derivatives, which “N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide” is a part of, are known to exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Without specific studies on “this compound”, it’s hard to definitively say which biochemical pathways it affects. Thiazole derivatives are known to affect a variety of pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives can have varied pharmacokinetic properties depending on their specific structures .

Result of Action

Thiazole derivatives are known to have a range of effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral activities .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary greatly depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization and effects on activity or function, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name |

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S2/c1-16-21(27-22(24-16)18-8-3-2-4-9-18)13-14-23-28(25,26)20-12-11-17-7-5-6-10-19(17)15-20/h2-12,15,23H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMZROGIUCVOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2555170.png)

![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)

![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)

![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)